molecular formula C10H11BrO2 B2470506 Methyl 2-(2-bromo-5-methylphenyl)acetate CAS No. 203314-34-5

Methyl 2-(2-bromo-5-methylphenyl)acetate

Cat. No.: B2470506
CAS No.: 203314-34-5
M. Wt: 243.1
InChI Key: MYJWYBQGPAQJEV-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-5-methylphenyl)acetate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromo-5-methylphenyl)acetate can be synthesized through several methods. One common method involves the bromination of methyl 2-methylphenylacetate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-bromo-5-methylphenyl is coupled with methyl 2-bromoacetate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in a solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous bromine.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-5-methylphenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 2-(2-substituted-5-methylphenyl)acetates.

    Oxidation: Formation of 2-(2-bromo-5-methylphenyl)acetic acid.

    Reduction: Formation of 2-(2-bromo-5-methylphenyl)ethanol.

Scientific Research Applications

Methyl 2-(2-bromo-5-methylphenyl)acetate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 2-(2-bromo-5-methylphenyl)acetate can be compared with other similar compounds such as:

This compound is unique due to the presence of both the bromine and methyl substituents on the phenyl ring, which can significantly influence its chemical behavior and applications.

Properties

IUPAC Name

methyl 2-(2-bromo-5-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-3-4-9(11)8(5-7)6-10(12)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJWYBQGPAQJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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